D-Altrose-1-13C

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

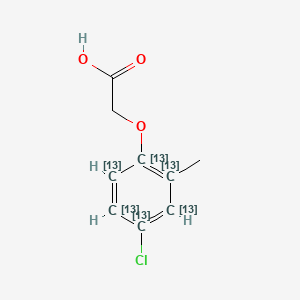

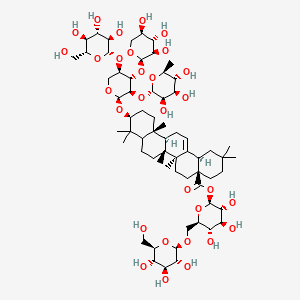

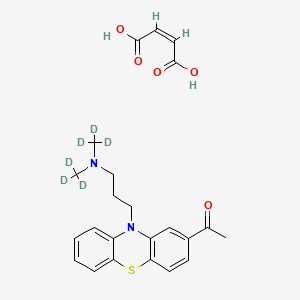

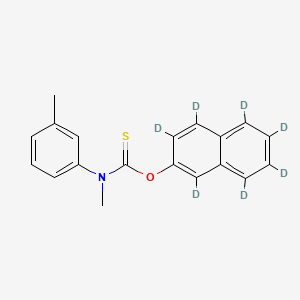

D-Altrose-1-13C is the 13C labeled D(+)-Altrose . It is the epimer of D-glucose at C3 and has been discovered to possess antioxidant properties by the suppression of reactive oxygen species production in mitochondria due to competition with D-glucose at the cellular level .

Molecular Structure Analysis

The molecular formula of D-Altrose-1-13C is C513CH12O6 . The molecular weight is 181.15 . The SMILES notation is O=[13CH]C@@HC@HC@HC@HCO .Chemical Reactions Analysis

While specific chemical reactions involving D-Altrose-1-13C are not detailed in the retrieved information, it is known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules .Applications De Recherche Scientifique

NMR Spectroscopy in Carbohydrate Chemistry

A study by Zhu, Zajicek, and Serianni (2001) utilized high-resolution 13C NMR spectroscopy to quantify acyclic forms of D-aldohexoses, including D-Altrose-1-13C, in aqueous solution. This research provided critical insights into the percentages of furanoses and pyranoses forms of D-Altrose, aiding in the understanding of carbohydrate chemistry and the behavior of sugars in aqueous solutions. The study highlighted the impact of aldehyde forms as intermediates in the interconversion of cyclic forms, which is crucial for carbohydrate research and applications in biochemistry and medicine Zhu, Zajicek, & Serianni, 2001.

Structural Elucidation of Natural Compounds

In a study conducted by Tako et al. (2012), 6-deoxy-D-altrose was identified from an edible mushroom (Lactarius lividatus), showcasing the application of D-Altrose-1-13C in the structural analysis of natural compounds. Through comprehensive NMR spectroscopy, including 1H and 13C NMR, the structural identification of 6-deoxy-D-altrose was accomplished, providing valuable information for natural product chemistry and contributing to the broader understanding of carbohydrate structures in nature Tako et al., 2012.

Metabolic Studies

A notable application of D-Altrose-1-13C in metabolic studies was demonstrated by Kano et al. (2010), who investigated the effect of rare sugars, including D-altrose, on rice plants. The study found that D-altrose treatment did not inhibit growth but caused upregulation of defense-related genes in rice, suggesting its potential as a candidate elicitor for reducing disease development in crops. This application highlights the importance of D-Altrose-1-13C in agricultural research, specifically in exploring sugar-mediated plant defense mechanisms Kano et al., 2010.

Enzymatic Substrate Specificity

The enzyme substrate specificity and its application in producing D-Altrose from D-psicose were explored by Menavuvu et al. (2006). The study utilized D-arabinose isomerase from Klebsiella pneumoniae for the production of D-Altrose, demonstrating the enzyme's broad substrate specificity. This research contributes to the field of enzymology and biocatalysis, offering pathways for the synthesis of rare sugars, including D-Altrose, from more readily available sugars Menavuvu et al., 2006.

Safety And Hazards

Propriétés

Numéro CAS |

70849-27-3 |

|---|---|

Nom du produit |

D-Altrose-1-13C |

Formule moléculaire |

C6H12O6 |

Poids moléculaire |

181.148 |

Nom IUPAC |

(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexanal |

InChI |

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5+,6-/m1/s1/i1+1 |

Clé InChI |

GZCGUPFRVQAUEE-IKGLOVJPSA-N |

SMILES |

C(C(C(C(C(C=O)O)O)O)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3,3-Trimethyl-2-[(1E,3E)-3-methyl-6-(trimethylsilyl)-1,3-hexadien-5-yn-1-yl]-cyclohexene](/img/structure/B583402.png)